Journal Name:Journal of Natural Fibers
Journal ISSN:1544-0478
IF:3.507
Journal Website:http://www.tandfonline.com/toc/wjnf20/current
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:82
Publishing Cycle:
OA or Not:Not
Call for Papers for a Special Issue of IEEE Transactions on Electron Devices on "Semiconductor Device Modeling for Circuit and System Design
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-12-06 , DOI: 10.1109/tdmr.2022.3223586
Prospective authors are requested to submit new, unpublished manuscripts for inclusion in the upcoming event described in this call for papers.
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Review of Double-Sided Cooling Power Modules for Driving Electric Vehicles
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-05-04 , DOI: 10.1109/tdmr.2023.3272928
Power module packaging technologies are undergoing extensive changes to satisfy compact high-power-density systems. The advantages of double-sided cooling power module in thermal and electrical compared to wire-bonding are summarized. Some typical double-sided cooling power modules developed by institutes or companies are introduced in detail. The challenges and future trends of double-sided cooling power modules are also highlighted.
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Designing and Reliability Analysis of Radiation Hardened Stacked Gate Junctionless FinFET and CMOS Inverter
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-03-10 , DOI: 10.1109/tdmr.2023.3255407
Along with radiation sensing, necessity to study and design reliable radiation hardened devices is also increasing now-a-days. These devices are tolerant to high dosage of radiations without causing any physical damage, logic damage or data loss. In the current work, stacked gate Junctionless FinFET (SG JL FinFET) is analyzed as radiation hardened device by studying the impact of radiation of Linear Energy Transfer (LET) values ranging from 2MeV.cm2/mg to 10MeV.cm2/mg on the device performance. The proposed radiation hardened FinFET is experimentally calibrated with pre and post irradiation data. Single event upset (SEU) study using transient analysis is carried out to study the performance of proposed radiation hardened device at microwave frequency. High-k material-hafnium dioxide is used as gate oxide material to improve radiation hardness of SG JL FinFET. Electrical parameters-drain current, surface potential and SEU generation rate are studied to analyze device characteristics. Optimization of gate oxide, doping concentration, gate metals and temperature is carried out to enhance the reliability of device in terms of radiation hardness. SG JL FinFET is exposed to different types of waves- UV rays, X-ray, and Gamma rays to study the response of device at different frequencies. The comparison of SG JL and SG Inversion Mode (IM) FinFET has been performed. Comparison of SG JL FinFET with previously reported Inverted mode FinFET, L-shaped tunnel FET and Fully Depleted Silicon on Insulator (FD-SOI) MOSFET is carried out to find most suitable device which can provide highest immunity to radiation exposure. Response of JL FinFET based CMOS inverter in presence of radiation is studied and is also compared with other available CMOS inverters.
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Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-12-06 , DOI: 10.1109/tdmr.2022.3223485
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Optimization Techniques for Reliable Low Leakage GNRFET-Based 9T SRAM
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-11-14 , DOI: 10.1109/tdmr.2022.3221806
We present a low-leakage graphene nano-ribbon transistors (GNRFETs)-based static random access memory (SRAM) cell in 16nm technology that operates near the sub-threshold region in this study. In comparison to conventional Si-CMOS technology, the proposed cell improves read stability and writeability by $2.67\mathbf {\times }$ and $4.14\mathbf {\times }$ , respectively. The proposed cell considerably outperforms the existing 9T SRAMs cell in terms of power consumption, latency, read stability, and write-ability, according to the HSPICE simulation. In addition, at the low supply voltage of 325mV, the multi-threshold approach and transistor optimizations are used to improve the read static noise margin (RSNM). The proposed cell’s overall power consumption is lowered by $4161\mathbf {\times }$ when compared to a conventional 6T SRAM cell while using the multi-threshold approach in the write port. Device optimization and the multi-threshold approach, which enhances read and write performance, can considerably minimize read and write delays.
Detail
Effect of Large Amplitude Thermal Cycles on Power Assemblies Based on Ceramic Heat Sink and Multilayer Pressureless Silver Sintering
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-02-20 , DOI: 10.1109/tdmr.2023.3246598
The effect of large amplitude thermal cycles between −50°C and 180°C on power assemblies based on pressureless sintering of successive silver layers on an Aluminium Nitride (AlN) heat sink is investigated. In order to evaluate the impact of various adhesion layers on AlN as well as the relative density of the current track layers, various configurations with silver cermet, TiNiAg and WNiAg adhesion layers and track layer relative density of 81% and 66% were tested. Results show that the use of silver cermet as adhesion layer and a track layer with a high relative density of about 81% and a closed porosity presents the best behaviour with a low delaminated area ratio (16%) and acceptable shear stress value (7 MPa) after 1000 thermal cycles. For this configuration, the surface analysis performed after the shear tests on 1000 cycles aged samples show that the fracture takes place at the interface between the die attach layer and the device as well as the interface between the die attach and the track layer. However, for all other tested configurations, the fracture surface analysis performed at the end of the cycling tests highlights that the interfaces between the adhesion layer and the sintered track layers or the AlN ceramic are the weakest points of the assembly. The relationship between cracks observed after the aging and the adhesion layer nature, the track layer density, the die attach thickness as well as the void presence in the die attach is discussed. Finally, main guidelines allowing achieving device to heat sink assemblies able to withstand large amplitude thermal cycles are proposed.
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Destructive Testing for Reliability Analysis at High-Power Microwave in GaAs/InGaP Hetero-Junction Bipolar Transistor
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-02-17 , DOI: 10.1109/tdmr.2023.3246131
The destructive testing for reliability analysis at high-power microwave (HPM) in the GaAs/InGaP hetero-junction bipolar transistor (HBT) has been rarely investigated although it has a significant impact on their performance and reliability against HPM. This paper employs the experimental measurements to study the HPM damage process. We first establish the experiment platform for injecting the HPM to the GaAs/InGaP HBT which has the P1dB output power of +15.5 dBm to acquire the damage threshold. It is found that with the increasing of the input power, the output waveforms are gradually distorted. In particular, when the input power increases to 45 dBm, the S parameters of the GaAs/InGaP HBT chip show that it is totally destroyed. The experiment results show that the damage threshold of the HBT decreases with the increase of the pulse width, and the decrease rate of the damage threshold gradually slowed down with the increases of pulse width. The damage threshold can be reduced by increasing the pulse number from 1 to 10.
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Optimization of Dual Field Plate AlGaN/GaN HEMTs Using Artificial Neural Networks and Particle Swarm Optimization Algorithm
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-02-17 , DOI: 10.1109/tdmr.2023.3246053
Field plate technology is an effective method for improving the breakdown performance of AlGaN/GaN high electron mobility transistor (HEMT). Currently, field plate optimization relies on TCAD simulation, which is time-consuming and difficult to converge. In this study, we propose a fast and efficient method to optimize the gate-source dual field plate (dual-FP) to improve the breakdown performance of the HEMT. Specifically, an artificial neural network (ANN) model was used to fit the relationship between the dual-FP structure parameters and the breakdown voltage (BV), so that the breakdown performance could be predicted quickly and the average prediction error was only 3.06%. Furthermore, the trained ANN model was applied to the particle swarm optimization (PSO) algorithm and a dual-FP HEMT with a breakdown voltage of 1228 V was obtained by optimization. The proposed method shows significant advantages in terms of optimization efficiency and can realize automatic optimization. It also provides a reference for the optimization of other field plate structures of microelectronic devices.
Detail
Micromechanical Adhesion Experiments and Simulation on Cu-Damascene Processed Test Devices
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-12-28 , DOI: 10.1109/tdmr.2022.3232023
A novel experimental setup for testing interface properties of single copper interconnect structures is presented. The method is based on in-situ SEM nanoindentation experiments, utilized to probe customized copper structures manufactured by the Dual Damascene process. In this way the testing structures resemble product-like length-scales and properties. For the investigation of interface properties, the experimental load-displacement data is reviewed. Focused ion beam (FIB) cross sections are performed to validate the delaminated interface. FEM-simulations, based on the measured load-displacement data are used to determine the stress state in the test structures and to derive values for the interface fracture strength of the investigated interface.
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2022 Index IEEE Transactions on Device and Materials Reliability Vol. 22
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-12-12 , DOI: 10.1109/tdmr.2022.3228463
Presents the 2022 author/subject index for this issue of the publication.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, TEXTILES 材料科学:纺织3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.50 14 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/jnf